3,5-Difluorobenzonitrile

Catalog No.
S776391
CAS No.
64248-63-1
M.F
C7H3F2N
M. Wt
139.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Difluorobenzonitrile

CAS Number

64248-63-1

Product Name

3,5-Difluorobenzonitrile

IUPAC Name

3,5-difluorobenzonitrile

Molecular Formula

C7H3F2N

Molecular Weight

139.1 g/mol

InChI

InChI=1S/C7H3F2N/c8-6-1-5(4-10)2-7(9)3-6/h1-3H

InChI Key

CQXZSEXZQVKCHW-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)C#N

Canonical SMILES

C1=C(C=C(C=C1F)F)C#N

The exact mass of the compound 3,5-Difluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Difluorobenzonitrile (CAS 64248-63-1) is a highly specialized, meta-substituted fluorinated aromatic building block characterized by an electron-deficient ring. This electron deficiency is driven by the cumulative inductive effects of two fluorine atoms and the electron-withdrawing nitrile group, making it a premium substrate for nucleophilic aromatic substitution (SNAr) . In industrial procurement, it is primarily sourced as a rigid, meta-directing core for the synthesis of advanced pharmaceutical active ingredients (APIs), thermally activated delayed fluorescence (TADF) OLED emitters, and high-performance amorphous poly(arylene ether)s . Its core value proposition lies in providing a specific 1,3,5-substitution spatial geometry combined with the excellent leaving-group capability of fluorine, enabling the construction of complex diaryl ethers and heterocyclic architectures that are inaccessible via standard ortho- or para-activated precursors.

Substituting 3,5-difluorobenzonitrile with cheaper halogen analogs (such as 3,5-dichlorobenzonitrile) or its positional isomers (such as 2,6-difluorobenzonitrile) fundamentally disrupts both process chemistry and end-product performance. While 3,5-dichlorobenzonitrile shares the same geometry, chlorine is a vastly inferior leaving group in SNAr reactions, necessitating harsher thermal conditions, stronger bases, and resulting in significantly lower yields and higher impurity profiles . Conversely, substituting with 2,6-difluorobenzonitrile alters the regiochemistry from meta- to ortho-linkages. While the 2,6-isomer is more kinetically reactive due to direct resonance activation from the nitrile group, it fails to provide the required 120-degree meta-bond angle. This specific angle is essential for the steric fit of FDA-approved drug scaffolds and the aggregation-resistance required in high-efficiency TADF OLED emitters [1].

Superior SNAr Leaving Group Efficacy for Diaryl Ether Synthesis

In the synthesis of complex pharmaceutical intermediates via SNAr, the identity of the halogen leaving group dictates process efficiency. Fluorine's high electronegativity stabilizes the anionic Meisenheimer intermediate far better than chlorine. Consequently, 3,5-difluorobenzonitrile achieves rapid, high-yield conversions under milder basic conditions (e.g., using Cs2CO3 or K2CO3 in polar aprotic solvents) compared to 3,5-dichlorobenzonitrile, which often requires elevated temperatures, extended reaction times, and suffers from competitive side reactions or incomplete conversion . Procuring the difluoro analog minimizes energy-intensive heating cycles and maximizes API yield .

Evidence DimensionSNAr Process Efficiency (Leaving Group)
Target Compound Data3,5-Difluorobenzonitrile (High conversion, mild basic conditions)
Comparator Or Baseline3,5-Dichlorobenzonitrile (Lower conversion, harsher thermal requirements)
Quantified DifferenceSignificant reduction in thermal degradation and cycle time due to superior leaving group ability
ConditionsBase-mediated SNAr with complex nucleophiles in polar aprotic solvents (e.g., DMSO/NMP)

Procuring the difluoro analog minimizes energy-intensive heating cycles and maximizes API yield, offsetting the higher initial raw material cost.

Attenuated Reactivity for Meta-Linked Poly(arylene ether)s

The position of the fluorine atoms relative to the electron-withdrawing nitrile group governs polymerization kinetics. While 2,6-difluorobenzonitrile is highly activated via resonance, yielding quantitative conversions rapidly, 3,5-difluorobenzonitrile is activated primarily via inductive effects. This attenuated reactivity allows for controlled polycondensation with bisphenols, yielding purely meta-linked amorphous poly(arylene ether)s [1]. These specific meta-linked polymers exhibit distinct glass transition temperatures (Tg ranging from 111 to 133 °C) and high thermal stability (5% weight loss > 438 °C), which differ mechanically from their ortho-linked counterparts [1].

Evidence DimensionPolymerization Regiochemistry and Kinetics
Target Compound Data3,5-Difluorobenzonitrile (Inductive activation, yields meta-linked amorphous polymers, Tg 111-133 °C)
Comparator Or Baseline2,6-Difluorobenzonitrile (Resonance activation, near quantitative rapid conversion to ortho-linked polymers)
Quantified DifferenceDistinct kinetic profile enabling 1,3-linkage preservation and specific thermomechanical properties
ConditionsPolycondensation with bisphenols in NMP/K2CO3

Buyers targeting specific thermomechanical properties in amorphous thermoplastics must select the 3,5-isomer to ensure the correct polymer backbone geometry.

Aggregation Resistance in TADF OLED Emitters

In the design of Thermally Activated Delayed Fluorescence (TADF) materials, the spatial arrangement of donor and acceptor moieties is critical. Utilizing 3,5-difluorobenzonitrile to install carbazole donors at the meta positions (e.g., in 3DPA2FBN or multiresonant dendrimers) provides superior resistance to Aggregation-Caused Quenching (ACQ) compared to ortho- or para-substituted analogs [1]. Emitters derived from 3,5-difluorobenzonitrile demonstrate exceptionally high Photoluminescence Quantum Yields (PLQY up to 94-98%) and maintain high External Quantum Efficiencies (EQE > 20%) with low efficiency roll-off in solution-processed OLED devices [2].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY) and ACQ Resistance
Target Compound Data3,5-Difluorobenzonitrile-derived emitters (PLQY up to 94-98%, high ACQ resistance)
Comparator Or BaselineOrtho/para-linked analogs (Higher susceptibility to bimolecular quenching)
Quantified DifferenceMaintained EQE > 20% at high doping concentrations (30 wt%)
ConditionsSolution-processed OLED emissive layers

For display manufacturers, the specific meta-substitution is non-negotiable for achieving high-efficiency, low-roll-off blue and green TADF emitters.

Essential Scaffold for FDA-Approved Therapeutics

3,5-Difluorobenzonitrile is the exact precursor required for the synthesis of critical diaryl ether linkages in several modern FDA-approved drugs, including the HIF-2α inhibitor Belzutifan and the IBAT inhibitor Odevixibat [1]. In Belzutifan synthesis, 3,5-difluorobenzonitrile undergoes a highly specific SNAr reaction with a complex chiral indanol derivative. The resulting 3-fluoro-5-benzonitrile ether linkage provides the precise 120-degree vector required to fit the HIF-2α binding pocket [2]. Substitution with any other isomer completely abrogates target affinity.

Evidence DimensionAPI Target Binding Affinity (Spatial Geometry)
Target Compound Data3,5-Difluorobenzonitrile (Provides exact 120-degree meta-geometry for HIF-2α inhibition)
Comparator Or Baseline2,4- or 2,6-isomers (Steric clash, loss of binding affinity)
Quantified DifferenceBinary pass/fail for clinical efficacy in FDA-approved scaffolds
Conditionsin vitro HIF-2α SPA binding assay / clinical formulation

Pharmaceutical procurement teams must source this exact CAS number to comply with the validated synthetic routes for these specific FDA-approved therapies.

Synthesis of Hypoxia-Inducible Factor (HIF) Inhibitors

Where this compound is the right choice for generating the critical diaryl ether core of Belzutifan and related oncology APIs, utilizing its precise meta-substitution to ensure correct binding pocket geometry [1].

Manufacturing of High-Efficiency TADF OLEDs

Where this compound is the right choice for synthesizing meta-linked carbazole-benzonitrile emitters (like 3DPA2FBN), leveraging its geometry to prevent aggregation-caused quenching (ACQ) and maintain high PLQY in display panels [2].

Production of Specialty Amorphous Poly(arylene ether)s

Where this compound is the right choice for step-growth polycondensation, providing attenuated SNAr reactivity to yield purely meta-linked high-Tg thermoplastics for advanced engineering applications [3].

XLogP3

1.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.74%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

64248-63-1

Wikipedia

3,5-Difluorobenzonitrile

Dates

Last modified: 08-15-2023

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